Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate
Description
Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is a synthetic organic compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, as well as a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C13H13BrFNO2S |
|---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-9(19-10)5-4-8(15)11(7)14/h4-6H,1-3H3,(H,16,17) |
InChI Key |
DDGXZRZNCSUPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC(=C2Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-yl)carbamate generally involves:
- Construction or functionalization of the benzothiophene ring with bromine and fluorine substituents.
- Introduction of the carbamate protecting group (tert-butoxycarbonyl, Boc) on the nitrogen atom.
- Use of bases and organic solvents to facilitate coupling and protection reactions.
- Purification by chromatographic techniques.
Specific Preparation Routes and Conditions
While direct literature on this compound is limited, closely related compounds such as tert-butyl 5-bromothiazol-2-ylcarbamate and analogues with halogen substitutions provide valuable insights into effective methods. The following table summarizes key experimental data relevant to the preparation of such halogenated heterocyclic carbamates, which can be adapted for the target compound:
Note: The above reactions involve halogenated heterocycles similar in electronic and steric properties to benzothiophene derivatives, indicating that cesium carbonate in DMF at moderate temperatures (50-60°C) is effective for nucleophilic substitution and coupling reactions leading to carbamate formation.
Detailed Reaction Example Adapted for Target Compound
A plausible synthetic route to this compound could follow:
Starting Material Preparation: Synthesize or procure 4-bromo-5-fluoro-benzothiophene-2-amine as the key intermediate.
Carbamate Protection: React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or cesium carbonate to form the tert-butyl carbamate.
-
- Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Temperature: Ambient to 50°C.
- Time: 1-15 hours depending on method (e.g., Mitsunobu reaction or direct Boc protection).
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate).
Expected Yield: Based on analogues, yields range from 60% to 86% depending on reaction specifics and purification efficiency.
Comparative Table of Preparation Methods for Related Carbamates
| Method Type | Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Direct Boc Protection | Di-tert-butyl dicarbonate | Triethylamine or Cs2CO3 | THF or DMF | 20-50 | 1-5 | 60-75 | Simple, mild conditions | May require long reaction time |
| Mitsunobu Reaction | Triphenylphosphine, diethylazodicarboxylate | - | THF | 20 | 15 | 86 | High yield, efficient | Uses toxic reagents, longer time |
| Nucleophilic Substitution | Cs2CO3 | Cs2CO3 | DMF | 50-60 | 1-2 | 67-73 | Good yields, moderate temp | Requires careful handling of bases |
Research Results and Characterization
NMR Spectroscopy: Proton NMR data for similar compounds show characteristic singlets for tert-butyl groups around 1.40 ppm and aromatic protons in the 7.0–8.0 ppm range, confirming carbamate formation and aromatic substitution patterns.
Mass Spectrometry: LCMS data indicate molecular ion peaks consistent with the expected molecular weight plus proton ([M+H]+), e.g., m/z 566.8 for related brominated carbamates.
Purity: Chromatographic purification yields white to pale yellow solids or foams with high purity suitable for further synthetic applications.
Summary and Recommendations
The preparation of this compound can be effectively achieved through carbamate protection of the corresponding amine using di-tert-butyl dicarbonate under basic conditions.
Cesium carbonate in DMF at 50-60°C is a preferred base/solvent system for nucleophilic substitution reactions involving halogenated heterocycles.
Mitsunobu reaction offers a high-yield alternative but involves more complex reagents and longer reaction times.
Purification by silica gel chromatography is standard, with yields ranging from 60% to 86% depending on conditions.
Characterization by 1H NMR and LCMS confirms the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate
- Tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
- 4-Bromo-2-(Boc-amino)-7-fluorobenzo[b]thiophene-3-carbonitrile
Uniqueness
Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl N-(4-bromo-5-fluoro-benzothiophen-2-YL)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : tert-butyl (4-bromo-5-fluorobenzo[b]thiophen-2-yl)carbamate
- CAS Number : 2891597-49-0
- Molecular Formula : C13H13BrFNO2S
- Molecular Weight : 346.21 g/mol
- Purity : 97% .
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves reducing oxidative stress and inflammation in astrocytes, thereby enhancing cell survival .
- Inhibition of Enzymes : Compounds in the same class have shown potential as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of AD. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines like TNF-α, contributing to its neuroprotective effects .
Study 1: Neuroprotective Activity
A study evaluated the protective effects of a structurally similar compound on astrocytes exposed to Aβ 1-42. Results indicated that treatment with the compound led to a significant increase in cell viability (62.98% compared to 43.78% in untreated controls), suggesting a protective mechanism against Aβ-induced toxicity .
Study 2: Enzyme Inhibition Profile
In vitro studies assessed the ability of related compounds to inhibit β-secretase and acetylcholinesterase. The findings revealed that these compounds effectively inhibited Aβ aggregation by up to 85% at concentrations of 100 μM, highlighting their potential as therapeutic agents for AD .
Study 3: In Vivo Efficacy
In vivo models using scopolamine-induced memory impairment showed that treatment with compounds similar to this compound resulted in decreased Aβ levels and improved cognitive function compared to controls . However, further studies are required to establish the bioavailability and efficacy of this compound in clinical settings.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
